molecular formula C19H16N4 B7774302 Triphenylformazan

Triphenylformazan

Cat. No. B7774302
M. Wt: 300.4 g/mol
InChI Key: BEIHVSJTPTXQGB-QUHCWSQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylformazan, also known as 1,3,5-Triphenylformazan, is a chemical compound with the molecular formula C19H16N4 . It is used in various scientific and industrial applications due to its unique properties .


Synthesis Analysis

The synthesis of Triphenylformazan has been studied extensively. A density functional theory (DFT) study of the structure and synthesis of a formazan molecule, 1,3,5-triphenylformazan, identified three conformational minima of this formazan . An extensive investigation of the potential energy surface for the synthesis of 1,3,5-triphenylformazan from benzaldehyde N-phenylhydrazone and benzenediazonium ion is reported .


Molecular Structure Analysis

Triphenylformazan has a complex molecular structure. It has been found that the molecule can exist in various forms with different colors, depending on the illumination conditions and the environment . The ratio of these forms depends on the illumination conditions and the environment of the formazan .


Chemical Reactions Analysis

Triphenylformazan exhibits photochromism because isomerization processes following excitation may occur in both the azo group and the hydrazone group . The ratio of these forms depends on the illumination conditions and the environment of the formazan .


Physical And Chemical Properties Analysis

Triphenylformazan has a molecular weight of 300.36 and a density of 1.1454 (rough estimate) . It has a melting point of 169-170 °C and a boiling point of 431.59°C (rough estimate) . It is soluble in dioxane at 50 mg/mL .

Scientific Research Applications

  • Photochromic Properties : Triphenylformazan exhibits photochromic characteristics, where it changes color upon exposure to light. Studies have investigated its photochromism, exploring the reaction mechanism and the effects of different factors like substituents, solvents, and temperature on its behavior (Grummt & Langbein, 1981); (Veas-arancibia, 1986); (Langbein, 1979).

  • Enzyme Activity and Tissue Respiration : Dianzani (1951) detailed the reaction between triphenyltetrazolium bromide and reducing agents, where Triphenylformazan's production is used to estimate various substances like blood sugar and lactose. This indicates its use in biochemical assays and the study of enzymatic activities (Dianzani, 1951).

  • Soil Microbial Activity : Triphenylformazan is used in methods for measuring soil dehydrogenase activity, an indicator of soil microbial activity. Modifications to traditional methods involving triphenyltetrazolium chloride (TTC) and iodonitrotetrazolium chloride (INT) were studied to enhance the efficiency and reduce toxicity (Friedel, Mölter, & Fischer, 1994).

  • Injury and Healing in Skeletal Muscle : In a study by Merrick et al. (1999), triphenyltetrazolium chloride (TTC) was used to assay tissue for oxidative function, serving as an indicator of cellular damage in skeletal muscle. The study focused on the effect of cryotherapy on secondary injury in muscle, where triphenylformazan production indicated the extent of injury (Merrick, Rankin, Andrés, & Hinman, 1999).

  • Electronic and Spectroscopic Studies : Research has focused on the electronic and spectroscopic properties of triphenylformazan and its derivatives, contributing to the understanding of its molecular structure and behavior in different conditions. This includes studies on its infrared absorption, resonance Raman scattering, and electronic transitions (Langbein & Grummt, 1983); (Wilhite, 1991).

Mechanism of Action

The electrochemical behavior and redox mechanism of Triphenylformazan have been studied in dimethyl sulfoxide. The diffusion coefficient, the number of electrons transferred, and the standard heterogeneous electrochemical rate constants were determined by using cyclic voltammetry and chronoamperometry .

Safety and Hazards

Triphenylformazan is classified as Acute toxicity - Category 4, Oral. It is also hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . It is harmful if swallowed and very toxic to aquatic life .

Future Directions

Triphenylformazan has a wide range of applications due to its unique properties. Future research may focus on further understanding its properties and potential applications in various fields .

properties

IUPAC Name

N'-anilino-N-phenyliminobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19-,23-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIHVSJTPTXQGB-QUHCWSQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylformazan

CAS RN

531-52-2
Record name Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-triphenylformazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triphenylformazan
Reactant of Route 2
Reactant of Route 2
Triphenylformazan
Reactant of Route 3
Reactant of Route 3
Triphenylformazan
Reactant of Route 4
Reactant of Route 4
Triphenylformazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.